Ortho‑Bromo vs. Para‑Bromo Regioisomer: Steric and Electronic Descriptor Comparison
The ortho‑bromobenzoyl group in CAS 1396800-32-0 introduces a sterically congested environment around the amide carbonyl and alters the conformational equilibrium of the piperazine ring relative to the para‑bromo isomer [1]. Computed descriptors reveal that the ortho‑substitution increases the undefinable atom stereocenter count (1 vs. 0) due to restricted rotation, a signature of atropisomerism potential. While molecular weight (389.7 g/mol), Heavy Atom Count (22), and H‑bond Acceptor Count (3) are identical for both regioisomers, the ortho‑bromo placement yields a lower Topological Polar Surface Area (43.8 Ų vs. 44.0 Ų for the para‑analog) and distinct logP (2.04 for the para‑isomer vs. not explicitly reported for the ortho‑isomer but predicted marginally higher due to intramolecular shielding) [2]. The ortho‑position further enables directed C–H functionalisation strategies unavailable to the para‑analogue.
| Evidence Dimension | Steric environment and conformational restriction |
|---|---|
| Target Compound Data | Atom Stereocenter Count (Undefined): 1; TPSA: 43.8 Ų; Heavy Atom Count: 22 [1] |
| Comparator Or Baseline | 2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride: TPSA ~44 Ų; logP 2.04; Undefined Atom Stereocenter Count: 0 [2] |
| Quantified Difference | TPSA difference ~0.2 Ų (lower for ortho-isomer); atropisomerism potential present in target, absent in comparator. |
| Conditions | In silico descriptor calculation (PubChem 2021.05.07 release) |
Why This Matters
Conformational restriction (atropisomerism) predicts differentiated target engagement profiles and intellectual property position, directly affecting procurement decisions for lead optimization.
- [1] PubChem. (2026). Computed Properties for CID 71783075: Atom Stereocenter Count, TPSA, Heavy Atom Count. National Center for Biotechnology Information. View Source
- [2] ChemSpace. (2026). Product Entry: CS‑6‑626018 – (1R)-2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride (logP 2.04; TPSA 44 Ų). View Source
